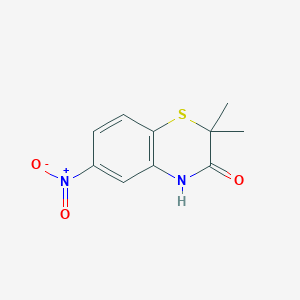

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one, also known as 2,2-dimethyl-6-nitro-1,4-benzothiazine-3(4H)-one or DMNBT, is a nitro-aromatic compound with a wide range of applications in scientific research. It is a synthetic molecule that is widely used in the synthesis of organic compounds and has a number of unique properties that make it a useful tool in the laboratory. DMNBT has been used to synthesize a variety of compounds, including polymers, polyesters, and polyamides, as well as a range of pharmaceuticals. In addition, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis and Reactions : 2H-1,4-Benzothiazin-3(4H)-ones have been studied for their synthesis and reactions, leading to various compounds with potential applications. For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal to form novel compounds, some of which have been screened for antitumor and antimicrobial activity (Abbas & Farghaly, 2010).

- Structural Studies : The structure of 2-(nitromethylene)-2H-1,4-benzothiazin-3(4H)-one, a representative of benzothiazines, has been analyzed using various spectral methods. This study provides insights into the molecular structure that could be relevant for further applications (Berestovitskaya et al., 2006).

Biological and Pharmaceutical Applications

- Antimicrobial and Antitumor Potential : Some derivatives of 1,4-benzothiazin-3(4H)-ones have been explored for their antimicrobial and antitumor activities, suggesting potential applications in pharmaceutical research (Abbas & Farghaly, 2010).

- Antimycobacterial Properties : Research on 8‐Nitro‐4H‐benzo[e][1,3]thiazinones, a class related to 2H-1,4-benzothiazin-3(4H)-ones, demonstrates their in vitro antimycobacterial properties, which can be influenced by chemical transformations like dearomatization and decarbonylation (Richter et al., 2022).

Chemical Reactions and Transformations

- Reductive Cyclizations and Transformations : The electrochemical reduction of certain derivatives can lead to the formation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. These reactions expand the possibilities for synthesizing new compounds with potential applications (Sicker et al., 1995).

- Novel Reactions : The synthesis of 2H-1,4-Benzothiazin-3(4H)-ketoximes and 2H-1,4-Benzoselenazin-3(4H)-ketoximes through reductive cyclization demonstrates the flexibility and potential for novel compound synthesis in this chemical class (Xu & Zhang, 2003).

Potential Applications in Organic Synthesis

- Synthetic Utility : The reactivity and functional group transformations of 1,4-benzothiazin-3(4H)-ones provide valuable insights for organic synthesis. Their ability to undergo various chemical reactions makes them useful intermediates for the synthesis of complex molecules (Fodor et al., 2010).

Propiedades

IUPAC Name |

2,2-dimethyl-6-nitro-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-10(2)9(13)11-7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKPDJFYHWQMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=C(S1)C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-6-nitro-2H-1,4-benzothiazin-3(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

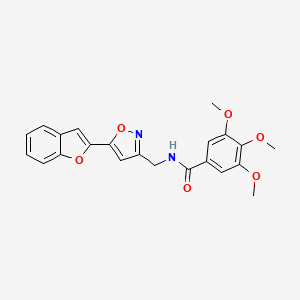

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)

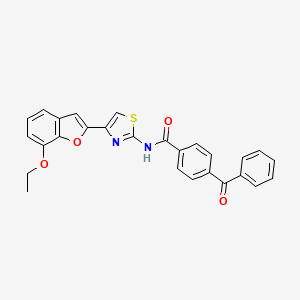

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

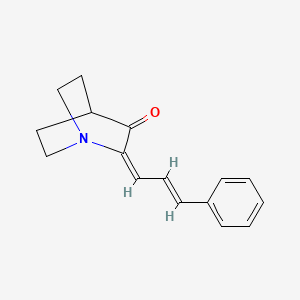

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)

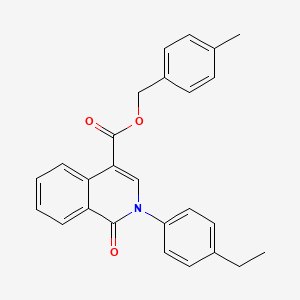

![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)

![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)

![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)

![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)